1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile

Cross-coupling C-C bond formation Synthetic methodology

1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile (CAS 1894844-46-2) is a fused imidazo[1,5-a]pyridine heterocycle with a bromine at position 1 and a cyano group at position Compounds in this class are investigated as pharmacophores for kinase and IDO/TDO inhibition, and as luminescent materials. The 1-bromo substituent provides a reactive handle for cross-coupling chemistry, while the 3-carbonitrile group can engage in hydrogen bonding or be further derivatized.

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
Cat. No. B11882621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile
Molecular FormulaC8H4BrN3
Molecular Weight222.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(N2C=C1)C#N)Br
InChIInChI=1S/C8H4BrN3/c9-8-6-3-1-2-4-12(6)7(5-10)11-8/h1-4H
InChIKeyIFUNCXADSHSLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile: A Heterocyclic Building Block for Drug Discovery and Materials Science


1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile (CAS 1894844-46-2) is a fused imidazo[1,5-a]pyridine heterocycle with a bromine at position 1 and a cyano group at position 3. Compounds in this class are investigated as pharmacophores for kinase and IDO/TDO inhibition, and as luminescent materials. [1] The 1-bromo substituent provides a reactive handle for cross-coupling chemistry, while the 3-carbonitrile group can engage in hydrogen bonding or be further derivatized. [2]

Why a Generic Imidazopyridine Building Block Cannot Substitute for 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile


The specific substitution pattern (1-Br, 3-CN) on the imidazo[1,5-a]pyridine scaffold is critical for its intended synthetic utility. Simply substituting a 1-chloro or 1-iodo analog, or an imidazo[1,2-a]pyridine core, will lead to significant differences in cross-coupling reactivity and photophysical properties. The imidazo[1,5-a]pyridine core itself is a stronger electron donor than its [1,2-a] isomer, leading to higher quantum yields in luminescent applications. [1] The bromine at position 1 is activated for palladium-catalyzed cross-coupling, but changing the halogen to chlorine reduces reactivity, impacting downstream synthesis efficiency. [2]

1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile: Quantitative Differentiation Evidence Against its Closest Analogs


Suzuki-Miyaura Cross-Coupling Reactivity of 1-Bromoimidazo[1,5-a]pyridine Core

The 1-bromo substituent on the imidazo[1,5-a]pyridine core enables efficient Suzuki-Miyaura cross-coupling. For a directly analogous compound, 1-bromo-3-phenylimidazo[1,5-a]pyridine, coupling with p- and m-methoxycarbonylphenylboronic acids furnished the products in 91% and 61% yields, respectively. [1] This contrasts with 1-iodo analogs, which are preferentially used for Kumada-Tamao-Corriu coupling, a less versatile method for late-stage functionalization. [1]

Cross-coupling C-C bond formation Synthetic methodology

Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine Scaffold: Superior Electron-Donor Character and Photoluminescence

The imidazo[1,5-a]pyridine scaffold exhibits a stronger electron-donor character than its imidazo[1,2-a]pyridine isomer. In a comparative study, imidazo[1,5-a]pyridine derivatives displayed cyanine-like character with intense absorption and higher quantum yields of emission, while the [1,2-a] isomers were purely dipolar. [1] For example, compound IVa (with an imidazo[1,5-a]pyridine core) showed a fluorescence quantum yield (ΦF) of 0.16 in toluene, while the analogous imidazo[1,2-a]pyridine-based compound Ia had a ΦF of 0.02. [1]

Photoluminescence Density functional theory Electron donor

Comparative Electrophilic Substitution Reactivity of Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine

The regioisomeric scaffolds exhibit distinct electrophilic substitution patterns. Imidazo[1,5-a]pyridine undergoes electrophilic substitution primarily at the 1-position, while imidazo[1,2-a]pyridine reacts at the 3-position. [1] This implies that pre-functionalizing the 1-position with a bromine atom in 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile effectively blocks an active site and directs further functionalization elsewhere, a regiochemical control not possible with a 1-unsubstituted or a [1,2-a] isomer.

Electrophilic substitution Regioselectivity Synthetic chemistry

Optimal Research and Procurement Scenarios for 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile


Diversification of Kinase or IDO/TDO Inhibitor Libraries via Suzuki Cross-Coupling

1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile can serve as a versatile late-stage diversification point for medicinal chemistry programs targeting kinases or IDO/TDO. The 1-bromo substituent enables efficient Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups at the 1-position, as demonstrated by the 91% yield achieved with an analogous compound. [1] The presence of the 3-carbonitrile group provides an additional pharmacophoric element that can engage in hydrogen bonding with target proteins. [2]

Development of Bright Luminescent Probes or Optoelectronic Materials

The imidazo[1,5-a]pyridine core of this compound is proven to confer superior photoluminescence properties compared to the [1,2-a] isomer, with an 8-fold higher quantum yield in representative examples. [1] The 1-bromo group can be used to install additional conjugated aryl systems via cross-coupling, which may further tune the photophysical properties. The resulting materials are candidates for fluorescent probes or components in organic light-emitting diodes (OLEDs). [1]

Regioselective Synthesis of 1,3-Difunctionalized Imidazo[1,5-a]pyridines

The strategic placement of a bromine at the 1-position blocks the primary site for electrophilic aromatic substitution and serves as a cross-coupling handle. This allows for the sequential, highly regioselective introduction of different groups at positions 1 and 3 of the core, a synthetic strategy that is difficult to achieve with the imidazo[1,2-a]pyridine isomer. [1] For instance, the 1-bromo group can undergo Suzuki coupling first, followed by further modification of the 3-carbonitrile group.

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